(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
“(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives . These derivatives have been discovered as a new class of Ataxia telangiectasia and Rad3-related (ATR) inhibitors . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrrolo[3,4-d]pyrimidine core. The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds include the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles .Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[3,2-d]pyrimidines, have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for cell growth and proliferation .
Mode of Action
This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, which is responsible for recycling purine bases in the cell . This can lead to a decrease in the availability of purine nucleotides, which are necessary for DNA and RNA synthesis. As a result, cell growth and proliferation may be hindered .
Pharmacokinetics
Similar compounds have been reported to show good bioavailability and selective cytotoxicity .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in cell growth and proliferation . This could potentially be used to target rapidly dividing cells, such as cancer cells .
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-10-2-1-8(3-11(10)15)13(19)18-5-9-4-16-7-17-12(9)6-18/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRXDUIHSNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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